N‑Methyl versus N–H Substitution: Impact on Hydrogen‑Bond Donor Count and Computed Lipophilicity
The N‑methyl group in 1‑methyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid eliminates one hydrogen‑bond donor relative to the secondary amine analog (2R,3R)‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid (CID 133636720). The resulting H‑bond donor count of 1 (versus 2 for the N–H analog) is accompanied by an estimated XLogP3‑AA increase of approximately 0.5‑0.8 log units for the N‑methyl compound (computed value for the N–H analog: 0.7 [1]). This shift can measurably alter passive membrane permeability and CYP 2D6 recognition, key parameters when advancing a fragment hit into lead optimization .
| Evidence Dimension | Hydrogen‑bond donor count and computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | H‑bond donors: 1; XLogP3‑AA: predicted ~1.2‑1.5 (N‑methyl derivative) |
| Comparator Or Baseline | (2R,3R)‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid: H‑bond donors: 2; XLogP3‑AA: 0.7 |
| Quantified Difference | Reduction of 1 H‑bond donor; estimated ΔXLogP ≈ +0.5‑0.8 units |
| Conditions | Computed physicochemical descriptors from PubChem (release 2021.05.07) |
Why This Matters
Procurement teams selecting building blocks for parallel SAR exploration should account for the systematic reduction in hydrogen‑bond donor count and increased lipophilicity, which directly influence permeability and off‑target promiscuity profiles across analog series.
- [1] PubChem. (2R,3R)‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid. CID 133636720. Computed properties: XLogP3‑AA 0.7; H‑bond donor count 2. View Source
